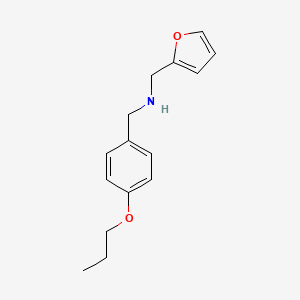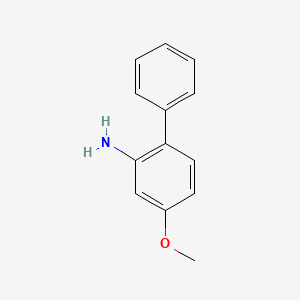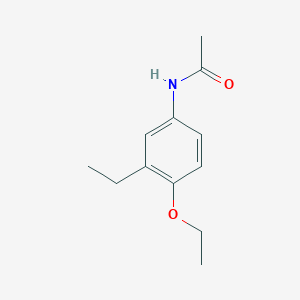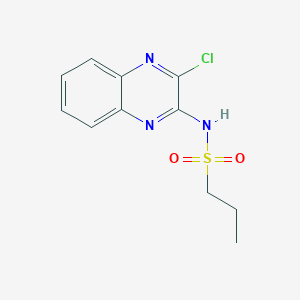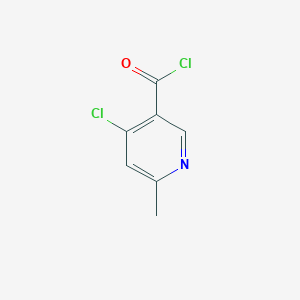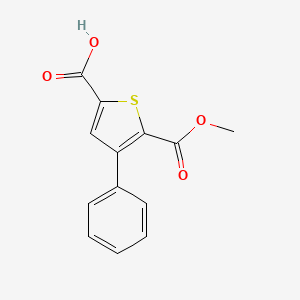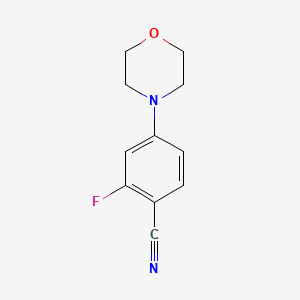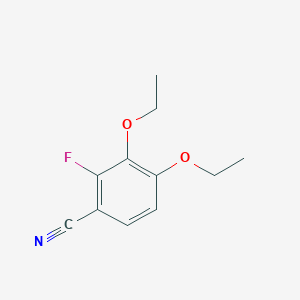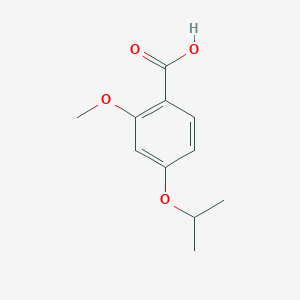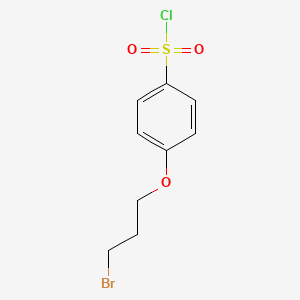
4-(3-Bromopropoxy)benzene-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Bromopropoxy)benzene-1-sulfonyl chloride is an organosulfur compound with the molecular formula C9H10BrClO3S. It is a derivative of benzenesulfonyl chloride, where the sulfonyl chloride group is substituted with a 3-bromopropoxy group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphorus Pentachloride Method: One common method to synthesize 4-(3-Bromopropoxy)benzene-1-sulfonyl chloride involves the reaction of benzenesulfonic acid or its salts with phosphorus pentachloride. The reaction is carried out in an oil bath at temperatures between 170-180°C for about 15 hours.
Phosphorus Oxychloride Method: Another method involves the reaction of sodium benzenesulfonate with phosphorus oxychloride.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale reactions using similar reagents and conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: 4-(3-Bromopropoxy)benzene-1-sulfonyl chloride undergoes nucleophilic substitution reactions with amines and alcohols to form sulfonamides and sulfonate esters, respectively.
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the aromatic ring is attacked by electrophiles.
Common Reagents and Conditions
Amines: React with this compound to form sulfonamides.
Alcohols: React to form sulfonate esters.
Electrophiles: Such as bromine or chlorine, can react with the aromatic ring under acidic conditions.
Major Products Formed
Sulfonamides: Formed from reactions with amines.
Sulfonate Esters: Formed from reactions with alcohols.
Applications De Recherche Scientifique
4-(3-Bromopropoxy)benzene-1-sulfonyl chloride is used in various scientific research applications:
Mécanisme D'action
The mechanism of action of 4-(3-Bromopropoxy)benzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with amines and alcohols. This reactivity is utilized in the synthesis of sulfonamides and sulfonate esters, which are important intermediates in various chemical and biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonyl Chloride: A closely related compound with similar reactivity but without the 3-bromopropoxy group.
Toluene-4-sulfonyl Chloride: Another similar compound that is often preferred due to its solid state at room temperature, making it easier to handle.
Uniqueness
4-(3-Bromopropoxy)benzene-1-sulfonyl chloride is unique due to the presence of the 3-bromopropoxy group, which imparts different reactivity and properties compared to its analogs. This makes it a valuable reagent in specific synthetic applications where the 3-bromopropoxy group is required .
Propriétés
Formule moléculaire |
C9H10BrClO3S |
|---|---|
Poids moléculaire |
313.60 g/mol |
Nom IUPAC |
4-(3-bromopropoxy)benzenesulfonyl chloride |
InChI |
InChI=1S/C9H10BrClO3S/c10-6-1-7-14-8-2-4-9(5-3-8)15(11,12)13/h2-5H,1,6-7H2 |
Clé InChI |
BHAOZXDFDRKMON-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1OCCCBr)S(=O)(=O)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
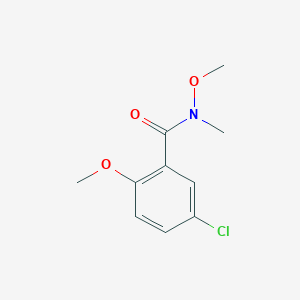
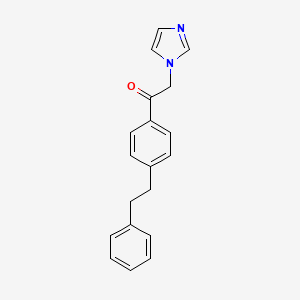

![[3-(Hydroxymethyl)-2,2,3-trimethylcyclopentyl]methanol](/img/structure/B8770403.png)
